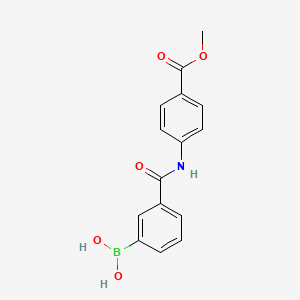
3-(4-(Methoxycarbonyl)phenylcarbamoyl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(Methoxycarbonyl)phenylcarbamoyl)phenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a boronic acid group, a methoxycarbonyl group, and a phenylcarbamoyl group, making it a valuable reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methoxycarbonyl)phenylcarbamoyl)phenylboronic acid typically involves the reaction of appropriate boronic acid derivatives with other organic compounds. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out in aqueous or organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(Methoxycarbonyl)phenylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group may yield boronic esters, while reduction of the methoxycarbonyl group may produce hydroxymethyl derivatives.
Applications De Recherche Scientifique
3-(4-(Methoxycarbonyl)phenylcarbamoyl)phenylboronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Mécanisme D'action
The mechanism of action of 3-(4-(Methoxycarbonyl)phenylcarbamoyl)phenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other bioactive molecules. The compound can also participate in cross-coupling reactions, where it acts as a nucleophile, transferring its organic group to a palladium catalyst and subsequently to an electrophilic partner .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxycarbonylphenylboronic acid: Similar in structure but lacks the phenylcarbamoyl group.
4-Methoxycarbonylphenylboronic acid: Similar but with the methoxycarbonyl group in a different position.
3-Methoxy-4-(methoxycarbonyl)phenylboronic acid: Contains an additional methoxy group.
Uniqueness
3-(4-(Methoxycarbonyl)phenylcarbamoyl)phenylboronic acid is unique due to the presence of both the methoxycarbonyl and phenylcarbamoyl groups, which provide distinct reactivity and potential for forming complex molecular structures. This makes it a valuable reagent in synthetic chemistry and a potential candidate for drug development and other applications .
Propriétés
Formule moléculaire |
C15H14BNO5 |
|---|---|
Poids moléculaire |
299.09 g/mol |
Nom IUPAC |
[3-[(4-methoxycarbonylphenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H14BNO5/c1-22-15(19)10-5-7-13(8-6-10)17-14(18)11-3-2-4-12(9-11)16(20)21/h2-9,20-21H,1H3,(H,17,18) |
Clé InChI |
DOXGTZNEUCXJGE-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



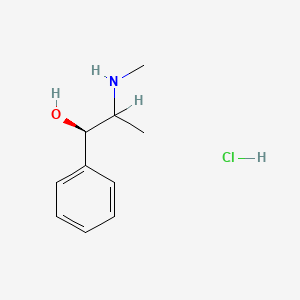
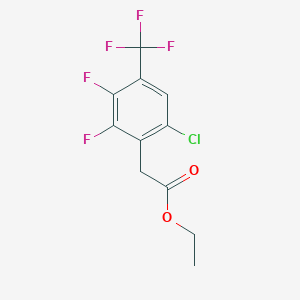
![2-Hydroxyethyl-[hydroxy-(4-hydroxy-3-methyl-1-oxoquinoxalin-1-ium-2-yl)methylidene]azanium](/img/structure/B13409640.png)


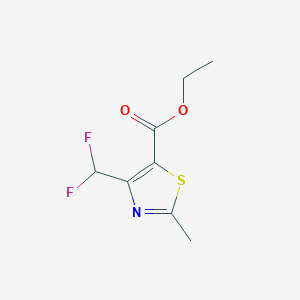
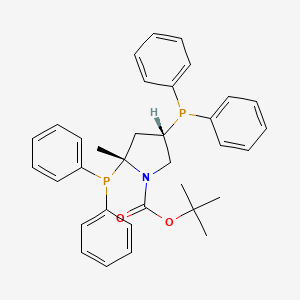
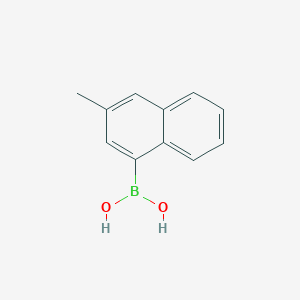
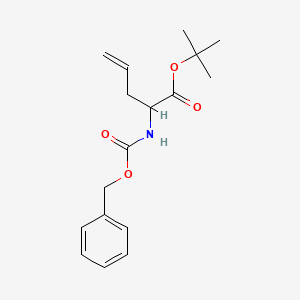
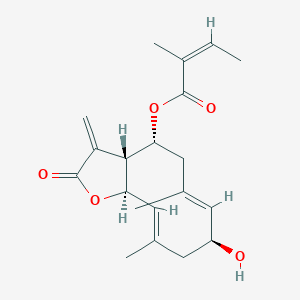
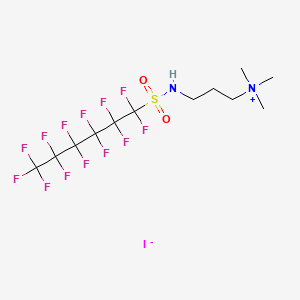

![[(9S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13409700.png)
